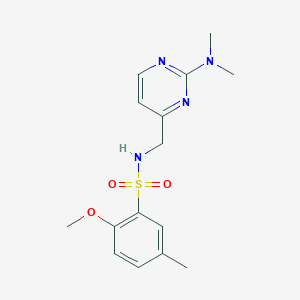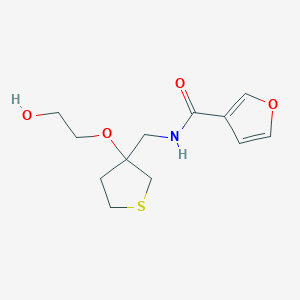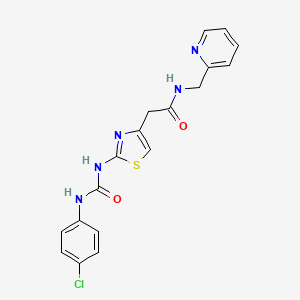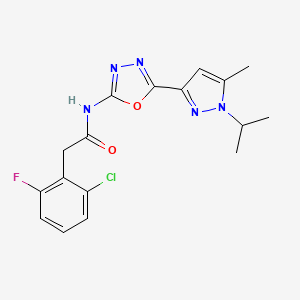
2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a chemical compound with the CAS Number: 1153022-44-6 . It is a powder at room temperature .
Synthesis Analysis
The compound has been synthesized in the laboratory. The synthesis process involves the use of Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) to characterize the molecular formula .Molecular Structure Analysis
The molecular structure of the compound was analyzed using Gaussian 09 W software. The energy of the highest occupied molecular orbital (EHOMO), lowest unoccupied molecular orbital (ELUMO), energy gap (Δ E = ELUMO − EHOMO), and dipole moment (μ), as well as the percent of transmitted electrons (Δ N) were calculated .Chemical Reactions Analysis
The compound has been used in corrosion inhibiting activities. The corrosion inhibiting activities of the derivatives were predicted using quantum chemical calculations .Physical And Chemical Properties Analysis
The compound is a powder at room temperature. It has a molecular weight of 265.78 .Scientific Research Applications
Synthesis Methods and Derivatives
Synthesis of Halo-Indanones and Tetralones : A study demonstrates the synthesis of 7-halo-1-indanones and 8-halo-1-tetralones using a regioselective oxidation process involving derivatives of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. This synthesis method provides a pathway for creating various halogenated compounds for further research applications (Nguyen et al., 2003).
Synthesis of Tumor Inhibitory and Antioxidant Derivatives : Another study focuses on synthesizing new 5,6,7,8-tetrahydronaphthalene derivatives with potential tumor inhibitory and antioxidant activities. The research demonstrates the diverse potential of 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in medicinal chemistry (Hamdy et al., 2013).
Potential in Drug Synthesis
- Design of Anticancer Agents : A study on the design and synthesis of 1,3,4-oxadiazole derivatives, which includes compounds related to this compound, shows potential for the creation of novel anticancer agents. These compounds are tested for cytotoxic effects on various cell lines, indicating the chemical's relevance in developing new cancer treatments (Altıntop et al., 2018).
Analytical and Structural Studies
- Structural Analysis and Noncovalent Interactions : Research on a related compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, demonstrates the importance of structural analysis in understanding noncovalent interactions like hydrogen and halogen bonding. Such studies are crucial for the development of new compounds with desired properties (Gouda et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUHAVGGMTTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2753121.png)

![4-{2-[(4-Methoxyphenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2753123.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2753124.png)




![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylaminosulfonyl)benzamide](/img/structure/B2753135.png)


![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2753141.png)
![N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753142.png)
